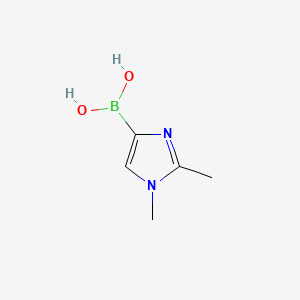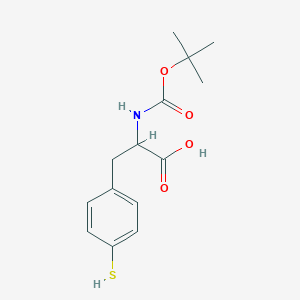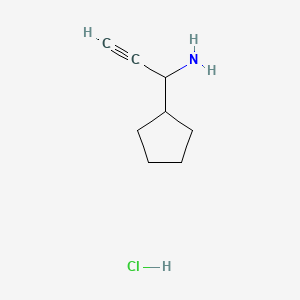![molecular formula C15H15ClN2O3S B13552933 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide involves several steps, typically starting with the preparation of the quinoline core followed by the introduction of the sulfonamide group. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis, which involve the cyclization of aniline derivatives with carbonyl compounds.
Introduction of the Sulfonamide Group: This step involves the reaction of the quinoline derivative with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.
Functionalization of the Cyclopentene Ring: The hydroxymethyl group is introduced through reactions such as hydroboration-oxidation or other suitable methods to achieve the desired stereochemistry.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the quinoline ring, using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
科学研究应用
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a potential candidate for the development of new drugs or bioactive molecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives are effective.
作用机制
The mechanism of action of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The quinoline ring may also interact with DNA or proteins, affecting their function and leading to various biological effects .
相似化合物的比较
Similar compounds to 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide include other quinoline derivatives and sulfonamide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Examples include:
This compound: Known for its unique combination of quinoline and sulfonamide groups.
N-[2-Amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide: Another compound with a similar cyclopentene ring and sulfonamide group.
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl methanol hydrochloride: A compound with a purine ring and similar functional groups.
属性
分子式 |
C15H15ClN2O3S |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-6-7-17-15-12(13)2-1-3-14(15)22(20,21)18-11-5-4-10(8-11)9-19/h1-7,10-11,18-19H,8-9H2/t10-,11+/m0/s1 |
InChI 键 |
UZSKXBSQNGOQPM-WDEREUQCSA-N |
手性 SMILES |
C1[C@H](C=C[C@H]1NS(=O)(=O)C2=CC=CC3=C(C=CN=C32)Cl)CO |
规范 SMILES |
C1C(C=CC1NS(=O)(=O)C2=CC=CC3=C(C=CN=C32)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


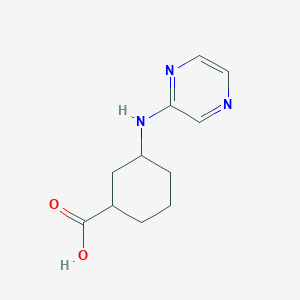
amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)
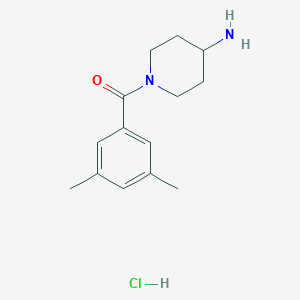

![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
![4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13552890.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)

![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
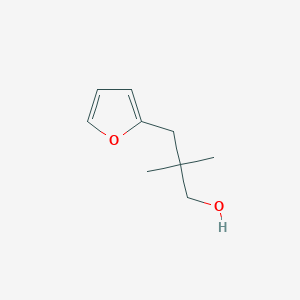
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
